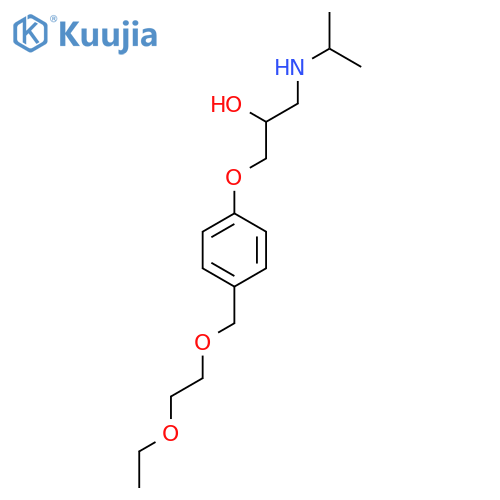Cas no 1346601-75-9 (O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate)

1346601-75-9 structure
商品名:O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate
CAS番号:1346601-75-9
MF:C17H29NO4
メガワット:311.416465520859
CID:4553246
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate 化学的及び物理的性質
名前と識別子
-
- O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate
- 1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- O-Desisopropyl-O-ethyl Bisoprolol-[d7] Hemifumarate
- [(2RS)-1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-isopropylaminopropan-2-ol
- 1-(4-((2-Ethoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol
-
- インチ: 1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3
- InChIKey: OPVJAGJYMLRLHP-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)COCCOCC)CC(CNC(C)C)O
計算された属性
- せいみつぶんしりょう: 311.20965841 g/mol
- どういたいしつりょう: 311.20965841 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 12
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ぶんしりょう: 311.4
- トポロジー分子極性表面積: 60
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D290180-100mg |
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate |
1346601-75-9 | 100mg |
$ 1669.00 | 2023-09-08 | ||
| TRC | D290180-10mg |
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate |
1346601-75-9 | 10mg |
$ 207.00 | 2023-09-08 |
O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
1346601-75-9 (O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate) 関連製品
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
